Cas no 60331-03-5 (4-Chloro-2,6-dimethoxy-5-nitropyrimidine)

4-Chloro-2,6-dimethoxy-5-nitropyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with chloro, methoxy, and nitro functional groups. This structure imparts reactivity suitable for use as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The electron-withdrawing nitro group enhances electrophilic character, facilitating nucleophilic substitution reactions, while the chloro and methoxy groups offer further functionalization potential. Its stability under standard conditions and well-defined reactivity profile make it a valuable building block for constructing complex nitrogen-containing frameworks. The compound is typically handled under controlled conditions due to its potential sensitivity.
4-Chloro-2,6-dimethoxy-5-nitropyrimidine structure
60331-03-5 structure
Product name:4-Chloro-2,6-dimethoxy-5-nitropyrimidine
CAS No:60331-03-5
MF:C6H6ClN3O4
MW:219.582540035248
CID:2084900

4-Chloro-2,6-dimethoxy-5-nitropyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-2,6-dimethoxy-5-nitropyrimidine
    • 4-Chloro-2,6-dimethoxy-5-nitropyrimidine

4-Chloro-2,6-dimethoxy-5-nitropyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C368020-500mg
4-Chloro-2,6-dimethoxy-5-nitropyrimidine
60331-03-5
500mg
$ 167.00 2023-09-08
TRC
C368020-5g
4-Chloro-2,6-dimethoxy-5-nitropyrimidine
60331-03-5
5g
$ 1248.00 2023-09-08
TRC
C368020-1g
4-Chloro-2,6-dimethoxy-5-nitropyrimidine
60331-03-5
1g
$ 305.00 2023-09-08

Additional information on 4-Chloro-2,6-dimethoxy-5-nitropyrimidine

Comprehensive Overview of 4-Chloro-2,6-dimethoxy-5-nitropyrimidine (CAS No. 60331-03-5): Properties, Applications, and Innovations

4-Chloro-2,6-dimethoxy-5-nitropyrimidine (CAS No. 60331-03-5) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This nitropyrimidine derivative is characterized by its unique molecular structure, featuring chloro, methoxy, and nitro functional groups. Its chemical formula C6H6ClN3O4 and molecular weight of 219.58 g/mol make it a versatile intermediate in synthetic chemistry. Researchers often explore its reactivity in nucleophilic substitution reactions, leveraging the chloro and nitro groups for further functionalization.

In recent years, the demand for 4-Chloro-2,6-dimethoxy-5-nitropyrimidine has surged due to its role in developing small-molecule inhibitors and crop protection agents. A trending topic in scientific forums revolves around its potential in targeted drug delivery systems, particularly for oncology applications. Users frequently search for "nitropyrimidine derivatives in cancer research" or "sustainable synthesis of 4-Chloro-2,6-dimethoxy-5-nitropyrimidine," reflecting growing interest in eco-friendly production methods.

The compound's physicochemical properties include a melting point range of 120–125°C and moderate solubility in polar organic solvents like DMSO and ethanol. These traits make it suitable for high-throughput screening in drug discovery. Notably, its nitro group facilitates redox reactions, a feature exploited in electrochemical sensors—a hot topic in analytical chemistry circles. SEO-optimized queries such as "CAS 60331-03-5 applications" or "pyrimidine-based agrochemicals" align with industry trends toward precision agriculture.

Innovations in green chemistry have spurred advancements in synthesizing 4-Chloro-2,6-dimethoxy-5-nitropyrimidine using catalytic methods, reducing waste generation. Discussions on platforms like ResearchGate often highlight its structure-activity relationship (SAR) in designing kinase inhibitors. This aligns with frequent searches for "nitropyrimidine SAR studies" or "60331-03-5 patent landscape," indicating commercial and academic interest.

From a regulatory perspective, proper handling protocols for 4-Chloro-2,6-dimethoxy-5-nitropyrimidine emphasize standard laboratory safety measures. While not classified as hazardous under most jurisdictions, its storage conditions (e.g., inert atmosphere, low humidity) are critical to maintaining stability—a point often queried as "CAS 60331-03-5 storage guidelines." The compound's spectral data (IR, NMR, and MS) are well-documented, supporting its identification in quality control workflows.

Future research directions may explore 4-Chloro-2,6-dimethoxy-5-nitropyrimidine's utility in bioconjugation or as a scaffold for metal-organic frameworks (MOFs). These applications resonate with trending searches like "pyrimidine MOFs for catalysis" or "nitropyrimidine bioconjugates." As synthetic methodologies evolve, this compound is poised to remain a cornerstone in materials science and medicinal chemistry.

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